molecular formula C16H19ClN4O2 B2656713 2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide CAS No. 1448060-08-9

2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide

Cat. No.: B2656713
CAS No.: 1448060-08-9
M. Wt: 334.8
InChI Key: ANIRJBBYLSQXSA-UHFFFAOYSA-N
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Description

The compound “2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate” is a central nervous system stimulant. It mainly acts on the cerebral cortex, promotes the redox of brain cells, increases the utilization of sugar, can regulate the metabolism of nerve cells, and promote the excitation of the nervous system in a state of inhibition .


Synthesis Analysis

A method for preparing 2-chloro-4-(4-chlorophenoxy)-hypnone has been described, which involves two steps: firstly, m-dichlorobenzene is adopted as a raw material and the etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether, and then acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride .


Molecular Structure Analysis

The molecular formula of “2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate” is C12H16ClNO3 and its molecular weight is 257.71 .


Physical and Chemical Properties Analysis

The compound “2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate” has a melting point of 138-140 °C and a boiling point of 180 °C (Press: 9-10 Torr). Its density is approximately 1.2038 (rough estimate) and refractive index is estimated to be 1.5200 .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Researchers have developed new series of compounds through a practical synthesis approach, aiming to evaluate their antibacterial and antifungal activities. For instance, one study focused on synthesizing monocyclic β-lactams with potential antimicrobial properties against a range of microorganisms. These compounds were characterized using spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry, highlighting a methodological advancement in creating new antimicrobial agents (Pagadala et al., 2012).

Pesticide Development

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, closely related to the chemical structure , have been characterized for their potential as pesticides. X-ray powder diffraction techniques were employed to detail the properties of these compounds, suggesting their suitability in pest management strategies. This research provides foundational data for developing new pesticide formulas to improve agricultural practices (Olszewska et al., 2011).

Antitumor Activity and Molecular Docking

Exploratory studies into novel pyrimidinone derivatives have shown promising antitumor activities. One study conducted microwave irradiation synthesis of specific compounds and evaluated their effectiveness against cancer cell lines. Additionally, molecular docking and Density Functional Theory (DFT) studies were performed to understand the interactions at the molecular level, offering insights into the compounds' mechanisms of action and potential as cancer therapeutics (Fahim et al., 2019).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-10-15(11(2)19-16(18-10)21(3)4)20-14(22)9-23-13-7-5-12(17)6-8-13/h5-8H,9H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIRJBBYLSQXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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